4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl
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Overview
Description
4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with ethylcyclohexyl and trifluoromethyl groups
Scientific Research Applications
4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers, due to its unique physicochemical properties.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Ethylcyclohexyl Group: The ethylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where an ethylcyclohexyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Fluorination: The trifluoromethyl groups are introduced through a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Mechanism of Action
The mechanism of action of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Similar compounds to 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl include:
4-(trans-4-Ethylcyclohexyl)benzonitrile: Shares the ethylcyclohexyl group but differs in the presence of a nitrile group instead of trifluoromethyl groups.
4-(trans-4-Ethylcyclohexyl)benzoic acid: Contains a carboxylic acid group, offering different chemical reactivity and applications.
4-(trans-4-Propylcyclohexyl)phenol: Similar in structure but with a propyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
5-[4-(4-ethylcyclohexyl)phenyl]-1,2,3-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h7-14H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPXKDLSVKAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572713 |
Source
|
Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137019-94-4 |
Source
|
Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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